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Compound of Interest

Compound Name:
Neopentyl 4-

bromobenzenesulfonate

Cat. No.: B173541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methods used to characterize

Neopentyl 4-bromobenzenesulfonate, a key intermediate in organic synthesis. For

comparative purposes, data for Neopentyl tosylate, a common alternative, is also presented.

This document outlines the expected analytical data, detailed experimental protocols, and

visual workflows to aid researchers in their characterization efforts.

Comparative Analysis of Analytical Data
The following tables summarize the key analytical data for Neopentyl 4-
bromobenzenesulfonate and its common alternative, Neopentyl tosylate. The data for

Neopentyl 4-bromobenzenesulfonate is based on predicted values due to the limited

availability of published experimental spectra.

Table 1: General Properties
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Property
Neopentyl 4-
bromobenzenesulfonate

Neopentyl tosylate

Molecular Formula C₁₁H₁₅BrO₃S C₁₂H₁₈O₃S

Molecular Weight 307.21 g/mol [1] 242.34 g/mol

IUPAC Name
2,2-dimethylpropyl 4-

bromobenzenesulfonate[1]

2,2-dimethylpropyl 4-

methylbenzenesulfonate

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemic
al Shift
(ppm)

Multipli
city

Integrati
on

Assign
ment
(Neopen
tyl 4-
bromob
enzenes
ulfonate
)

Chemic
al Shift
(ppm)

Multipli
city

Integrati
on

Assign
ment
(Neopen
tyl
tosylate
)

~7.80 d 2H

Ar-H

(ortho to

SO₃)

~7.78 d 2H

Ar-H

(ortho to

SO₃)

~7.70 d 2H

Ar-H

(ortho to

Br)

~7.35 d 2H

Ar-H

(ortho to

CH₃)

~3.85 s 2H -CH₂- ~3.80 s 2H -CH₂-

~0.95 s 9H -C(CH₃)₃ ~2.45 s 3H Ar-CH₃

~0.90 s 9H -C(CH₃)₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
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Chemical Shift
(ppm)

Assignment
(Neopentyl 4-
bromobenzenesulf
onate)

Chemical Shift
(ppm)

Assignment
(Neopentyl
tosylate)

~135.5 Ar-C (ipso to SO₃) ~145.0 Ar-C (ipso to SO₃)

~132.5 Ar-CH (ortho to Br) ~133.0 Ar-C (ipso to CH₃)

~129.5 Ar-CH (ortho to SO₃) ~130.0 Ar-CH (ortho to CH₃)

~129.0 Ar-C (ipso to Br) ~128.0 Ar-CH (ortho to SO₃)

~78.0 -CH₂- ~77.5 -CH₂-

~31.5 -C(CH₃)₃ ~31.5 -C(CH₃)₃

~26.0 -C(CH₃)₃ ~26.0 -C(CH₃)₃

~21.5 Ar-CH₃

Table 4: Key FTIR Absorption Bands (cm⁻¹)
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Wavenumber
(cm⁻¹)

Assignment
(Neopentyl 4-
bromobenzenesulf
onate)

Wavenumber
(cm⁻¹)

Assignment
(Neopentyl
tosylate)

~3000-2850 C-H stretch (aliphatic) ~3000-2850 C-H stretch (aliphatic)

~1580
C=C stretch

(aromatic)
~1600

C=C stretch

(aromatic)

~1360
S=O stretch

(asymmetric)
~1360

S=O stretch

(asymmetric)

~1180
S=O stretch

(symmetric)
~1175

S=O stretch

(symmetric)

~1090 S-O-C stretch ~1095 S-O-C stretch

~1010
In-plane C-H bend

(aromatic)
~1015

In-plane C-H bend

(aromatic)

~820

Out-of-plane C-H

bend (para-

substituted)

~815

Out-of-plane C-H

bend (para-

substituted)

~560 C-Br stretch

Table 5: Mass Spectrometry Data (Electron Ionization)
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m/z

Proposed
Fragment
(Neopentyl 4-
bromobenzenesulf
onate)

m/z

Proposed
Fragment
(Neopentyl
tosylate)

306/308 [M]⁺ 242 [M]⁺

250/252 [M - C₄H₉]⁺ 185 [M - C₄H₉]⁺

237/239 [M - C₅H₁₁]⁺ 172 [M - C₅H₁₁]⁺

221/223 [BrC₆H₄SO₂]⁺ 155 [CH₃C₆H₄SO₂]⁺

155/157 [BrC₆H₄]⁺ 91 [C₇H₇]⁺

71 [C₅H₁₁]⁺ 71 [C₅H₁₁]⁺

57 [C₄H₉]⁺ 57 [C₄H₉]⁺

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

Number of scans: 16

Relaxation delay: 1.0 s
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Pulse width: 30°

Acquisition time: 4.0 s

Spectral width: 16 ppm

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 30°

Acquisition time: 1.0 s

Spectral width: 240 ppm

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol:

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with a

universal ATR accessory.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of scans: 32

Data Processing: Process the spectrum using the instrument's software to obtain a

transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or by gas chromatography (for GC-MS).

Ionization: Utilize Electron Ionization (EI) at 70 eV.

Mass Analyzer: Use a quadrupole or time-of-flight (TOF) mass analyzer.

Detection: Scan a mass-to-charge (m/z) range of 50-500 amu.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and

relationships relevant to the characterization of Neopentyl 4-bromobenzenesulfonate.

Reactants

Reaction Product

Neopentyl Alcohol

Reaction Vessel

4-Bromobenzenesulfonyl Chloride

Neopentyl 4-bromobenzenesulfonate
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Click to download full resolution via product page

Caption: Synthesis of Neopentyl 4-bromobenzenesulfonate.

Sample

NMR FTIR MS

Structure Elucidation

Click to download full resolution via product page

Caption: Analytical workflow for characterization.

Molecular Ion (M+)

[M - C4H9]+
- C4H9

[BrC6H4SO2]+
- C5H11O

[C4H9]+
- BrC6H4SO3

Click to download full resolution via product page

Caption: Key mass spectral fragmentation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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